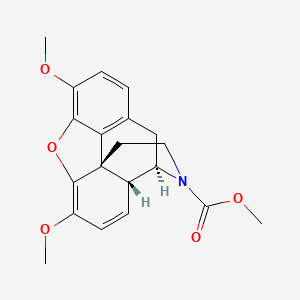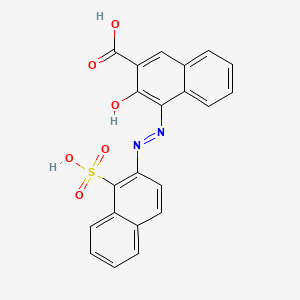
5-(bromomethyl)-1,3-dichloro-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(bromomethyl)-1,3-dichloro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H4BrCl2F3. It is a derivative of benzene, characterized by the presence of bromomethyl, dichloro, and trifluoromethyl groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-1,3-dichloro-2-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 1,3-dichloro-2-(trifluoromethyl)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or distillation to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(bromomethyl)-1,3-dichloro-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Electrophilic Aromatic Substitution: The dichloro and trifluoromethyl groups can direct electrophilic substitution reactions to specific positions on the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction to form alkanes or alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiourea in polar solvents such as water or ethanol.
Electrophilic Aromatic Substitution: Reagents like sulfuric acid, nitric acid, or halogens in the presence of a catalyst.
Oxidation and Reduction: Reagents like potassium permanganate, chromium trioxide, or hydrogen gas with a metal catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives such as 5-(hydroxymethyl)-1,3-dichloro-2-(trifluoromethyl)benzene.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonic acid, or halogenated derivatives.
Oxidation and Reduction: Formation of alcohols, carboxylic acids, alkanes, or alkenes.
Aplicaciones Científicas De Investigación
5-(bromomethyl)-1,3-dichloro-2-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(bromomethyl)-1,3-dichloro-2-(trifluoromethyl)benzene involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The dichloro and trifluoromethyl groups can influence the compound’s reactivity and stability, affecting its interactions with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Bis(trifluoromethyl)bromobenzene
- 1,3-Dichloro-2-(trifluoromethyl)benzene
- 5-Bromo-1,3-dichloro-2-(trifluoromethyl)benzene
Uniqueness
5-(bromomethyl)-1,3-dichloro-2-(trifluoromethyl)benzene is unique due to the presence of all three substituents (bromomethyl, dichloro, and trifluoromethyl) on the benzene ring. This combination of groups imparts distinct reactivity and properties to the compound, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H4BrCl2F3 |
|---|---|
Peso molecular |
307.92 g/mol |
Nombre IUPAC |
5-(bromomethyl)-1,3-dichloro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4BrCl2F3/c9-3-4-1-5(10)7(6(11)2-4)8(12,13)14/h1-2H,3H2 |
Clave InChI |
KTHYRFNKMXTESZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



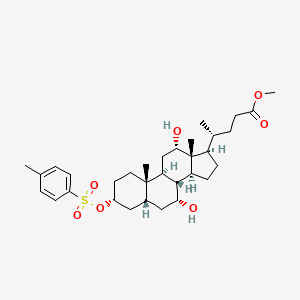
![8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13427895.png)


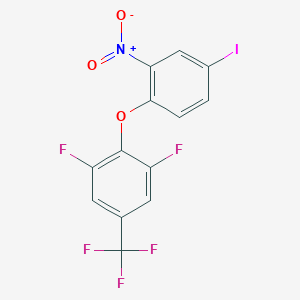
![(1S,2R)-2-[2-(4-chlorophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B13427921.png)
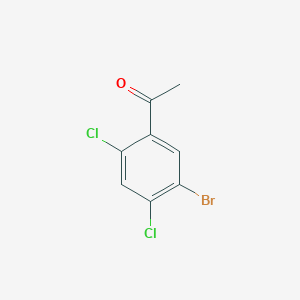

![3-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427939.png)

